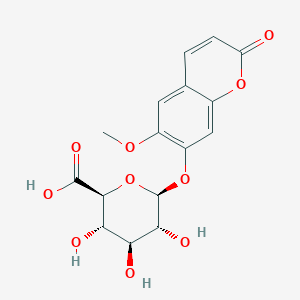

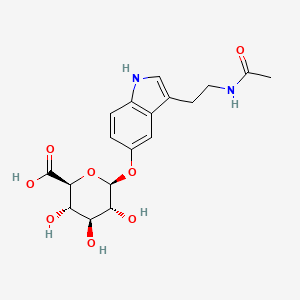

Scopoletin B-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Scopoletin B-D-glucuronide is a compound that is found naturally in plants and is known for its medicinal properties. It is a flavonoid glycoside, which is a type of secondary metabolite found in plants. It is also known as scopoletin-7-O-glucuronide, scopoletin-7-O-beta-D-glucuronide, scopoletin-7-O-beta-D-glucuronide, or scopoletin-7-O-beta-D-glucuronide. Scopoletin B-D-glucuronide is an important component of traditional Chinese medicine, and it has been used to treat a variety of ailments, including inflammation, pain, and fever. In recent years, scopoletin B-D-glucuronide has been the subject of much research, and its potential therapeutic applications are being explored.

Applications De Recherche Scientifique

Antioxidant Activity

Scientific Field

Pharmacology Summary of Application: Scopoletin has been studied for its antioxidant properties. It’s believed to help neutralize harmful free radicals in the body, potentially reducing oxidative stress and inflammation . Methods of Application: In vitro studies often involve treating cells with scopoletin and then measuring the level of oxidative stress. This is typically done using assays that can detect the presence of free radicals or the damage they cause . Results: While in vitro studies have shown promising results, more research is needed to understand how these benefits might translate to humans .

Antimicrobial Activity

Scientific Field

Microbiology Summary of Application: Scopoletin has been found to have antimicrobial properties, potentially making it useful in the treatment of various infections . Methods of Application: In vitro studies typically involve exposing various types of bacteria or fungi to scopoletin and then measuring the growth of these organisms . Results: Scopoletin has been found to inhibit the growth of certain types of bacteria and fungi in vitro, but more research is needed to determine its potential as an antimicrobial agent in humans .

Anticancer Activity

Scientific Field

Oncology Summary of Application: Scopoletin has been studied for its potential anticancer properties . Methods of Application: In vitro and in vivo studies often involve treating cancer cells or tumors with scopoletin and then measuring the rate of cell growth or tumor progression . Results: Some studies have found that scopoletin can inhibit the growth of certain types of cancer cells in vitro, but more research is needed to understand its potential as a cancer treatment .

Anti-Inflammatory Activity

Scientific Field

Immunology Summary of Application: Scopoletin has been studied for its anti-inflammatory properties . Methods of Application: In vitro and in vivo studies often involve inducing an inflammatory response and then treating cells or animals with scopoletin to see if it reduces inflammation . Results: Some studies have found that scopoletin can reduce inflammation in vitro and in animal models, but more research is needed to understand its potential as an anti-inflammatory agent in humans .

Neuroprotective Activity

Scientific Field

Neuroscience Summary of Application: Scopoletin has been studied for its potential neuroprotective effects . Methods of Application: In vitro and in vivo studies often involve inducing neuronal damage and then treating cells or animals with scopoletin to see if it reduces this damage . Results: Some studies have found that scopoletin can reduce neuronal damage in vitro and in animal models, but more research is needed to understand its potential as a neuroprotective agent in humans .

Anti-Diabetic Activity

Scientific Field

Endocrinology Summary of Application: Scopoletin has been studied for its potential anti-diabetic properties . It’s believed to help regulate blood sugar levels, potentially making it useful in the management of diabetes . Methods of Application: In vitro and in vivo studies often involve inducing hyperglycemia in cells or animals and then treating them with scopoletin to see if it reduces blood sugar levels . Results: Some studies have found that scopoletin can reduce blood sugar levels in vitro and in animal models, but more research is needed to understand its potential as an anti-diabetic agent in humans .

Hepatoprotective Activity

Scientific Field

Hepatology Summary of Application: Scopoletin has been studied for its potential hepatoprotective effects . It’s believed to help protect the liver from damage, potentially making it useful in the treatment of liver diseases . Methods of Application: In vitro and in vivo studies often involve inducing liver damage in cells or animals and then treating them with scopoletin to see if it reduces this damage . Results: Some studies have found that scopoletin can reduce liver damage in vitro and in animal models, but more research is needed to understand its potential as a hepatoprotective agent in humans .

Anti-Hyperuricemic Activity

Scientific Field

Rheumatology Summary of Application: Scopoletin has been studied for its potential anti-hyperuricemic properties . It’s believed to help lower uric acid levels in the blood, potentially making it useful in the management of gout . Methods of Application: In vitro and in vivo studies often involve inducing hyperuricemia in cells or animals and then treating them with scopoletin to see if it reduces uric acid levels . Results: Some studies have found that scopoletin can reduce uric acid levels in vitro and in animal models, but more research is needed to understand its potential as an anti-hyperuricemic agent in humans .

Anti-Tubercular Activity

Scientific Field

Infectious Diseases Summary of Application: Scopoletin has been studied for its potential anti-tubercular properties . It’s believed to help inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis . Methods of Application: In vitro studies often involve exposing Mycobacterium tuberculosis to scopoletin and then measuring the growth of the bacterium . Results: Some studies have found that scopoletin can inhibit the growth of Mycobacterium tuberculosis in vitro, but more research is needed to understand its potential as an anti-tubercular agent in humans .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTLUAQBFYOVMO-JHZZJYKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scopoletin B-D-glucuronide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)